2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (C₁₅H₁₁O₂) serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). This compound features a methoxy (-OCH₃) substituent at the 3-position of the butanoic acid backbone, distinguishing it from other Fmoc-amino acids.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQZFFOTLSMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
General Synthetic Strategy
The preparation of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid typically involves the following key steps:
- Protection of the amino group : Introduction of the Fmoc protecting group onto the amino functionality of the precursor amino acid.
- Functionalization of the butanoic acid backbone : Incorporation of the methoxy substituent at the 3-position.
- Purification and characterization : Isolation of the pure compound through recrystallization or chromatographic methods.
Protection of the Amino Group with Fmoc
The amino group is protected by reacting the amino acid precursor with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction is typically conducted in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. A base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid generated during the reaction.
| Parameter | Conditions |
|---|---|
| Solvent | Dichloromethane (DCM) or THF |
| Base | Triethylamine or NaOH |
| Temperature | 0°C to room temperature (20–25°C) |
| Reaction time | 1–3 hours |
| Atmosphere | Nitrogen or inert atmosphere |
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Fmoc-Cl, yielding the Fmoc-protected amino acid.
Introduction of the Methoxy Group
The methoxy substituent at the 3-position of the butanoic acid backbone can be introduced via alkylation or substitution reactions on an appropriate precursor. Commonly, this involves:
- Starting from a hydroxy-substituted butanoic acid derivative.
- Methylation of the hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Alternatively, the methoxy group may be introduced during the synthesis of the amino acid backbone prior to Fmoc protection.
Industrial Scale Synthesis
Industrial production employs similar synthetic routes but optimizes parameters for scale-up:
- Use of automated peptide synthesizers or continuous flow reactors to enhance reaction efficiency.
- Optimization of solvent systems and reaction times to maximize yield and purity.
- Implementation of in-line purification and monitoring techniques such as HPLC and LC-MS.
Purification and Characterization Techniques
After synthesis, purification is essential to obtain high-purity this compound.
| Purification Method | Description |
|---|---|
| Recrystallization | Using solvents like ethyl acetate or hexane mixtures |
| Flash Chromatography | Silica gel column chromatography with DCM/MeOH gradients |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC with UV detection at 254 nm |
Characterization includes:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm structural integrity and substitution pattern. The Fmoc group typically shows aromatic proton signals at δ 7.2–7.8 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (approx. 339.4 g/mol).
- Infrared Spectroscopy (IR) : To verify functional groups such as carbamate and carboxylic acid.
- Elemental Analysis : To confirm compound purity.
Detailed Research Findings and Protocols
Typical Laboratory Preparation Protocol
- Starting material: 3-methoxybutanoic acid or suitable amino acid precursor.
- Amino group protection: Dissolve the amino acid in DCM, add triethylamine, cool the mixture to 0°C.
- Addition of Fmoc-Cl: Slowly add Fmoc-Cl dissolved in DCM under stirring.
- Reaction monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature and continue stirring for 2 hours.
- Work-up: Quench reaction with water, separate organic layer, wash with brine, dry over anhydrous sodium sulfate.
- Purification: Concentrate under reduced pressure, purify by flash chromatography.
- Characterization: Confirm structure and purity by NMR, MS, and HPLC.
Advanced Amide Coupling Methods
In peptide synthesis contexts, coupling of the Fmoc-protected amino acid with other amino acids or peptides is performed using coupling agents such as EEDQ or HATU under anhydrous conditions.
- For example, amide coupling using EEDQ in dry dichloromethane at 0°C followed by gradual warming to room temperature has been reported with high efficiency.
- Acid chlorides of the protected amino acid can also be prepared and coupled with amines in the presence of pyridine at 0°C, followed by purification via flash chromatography.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amino group protection | Fmoc-Cl, triethylamine, DCM, 0–25°C, 1–3 h | Formation of Fmoc-protected amino acid |
| Methoxy group introduction | Methyl iodide or dimethyl sulfate, base, solvent | Methylation of hydroxy group |
| Purification | Recrystallization, flash chromatography, HPLC | >95% purity achieved |
| Characterization | ^1H/^13C NMR, MS, IR, elemental analysis | Structural confirmation and purity check |
| Industrial scale-up | Automated synthesizers, continuous flow reactors | Optimized yield and purity |
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in typical peptide synthesis applications.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: The amino group can be coupled with other carboxylic acids or activated esters using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The primary product formed from the removal of the Fmoc group is the free amino acid, which can then be further modified or used in peptide synthesis .
Applications De Recherche Scientifique
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mécanisme D'action
The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amino acid, which can then participate in further reactions or be incorporated into a peptide chain .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Amino Group
- N-Methylation: (2S,3R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxybutanoic acid (CAS 1645308-94-6, C₂₁H₂₃NO₅, MW 369.41) contains an N-methyl group, which increases steric bulk and may slow down deprotection or coupling steps in SPPS compared to the non-methylated target compound .
- Unmodified Amino Group: The target compound’s unmodified amino group (without methylation) likely offers higher reactivity, making it preferable for rapid peptide chain elongation.
Substituent Variations on the Carbon Backbone
Hydroxy vs. Methoxy Groups :
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2, C₂₀H₂₁NO₅, MW 355.38) features a hydroxyl (-OH) and methyl group at the 3-position.
Aryl and Heteroaryl Substituents :
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1, C₂₅H₂₃NO₄, MW 401.45) incorporates an ortho-tolyl (methylphenyl) group, introducing significant hydrophobicity. This modification is useful for designing peptides with enhanced membrane permeability or aromatic interactions .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3H-diazirin-3-yl)pentanoic acid contains a photoactivatable diazirine ring, enabling crosslinking applications in protein interaction studies .
Branched Alkyl Chains :
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid (CAS 616867-28-8, C₂₁H₂₃NO₄, MW 353.41) has dimethyl substituents at the 2- and 3-positions, increasing steric hindrance. Such derivatives are used to mimic natural branched-chain amino acids (e.g., valine, leucine) in peptide design .
Functional and Stereochemical Variations
- Stereochemistry :
The (2S,3R) configuration in ’s compound highlights the role of stereochemistry in peptide bioactivity. Enantiomeric purity is critical for applications requiring chiral specificity, such as enzyme-substrate interactions . - Carboxylic Acid Modifications: Compounds like (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid (MW 339.39) lack the methoxy group entirely, emphasizing the target compound’s unique balance of hydrophobicity and electronic effects .
Activité Biologique
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid, commonly referred to as Fmoc-3-methoxybutanoic acid, is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is primarily used in peptide synthesis and has implications in drug development, particularly in the field of medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 345.39 g/mol
- CAS Number : 220498-02-2
Biological Activity Overview
The biological activity of this compound can be explored through its interactions with various biological systems, including enzyme inhibition, receptor binding, and cellular signaling pathways.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit inhibitory effects on specific enzymes. For instance, studies have shown that certain analogs can inhibit proteases involved in cancer progression, suggesting a potential role in anti-cancer therapies.
Receptor Binding
The compound's structure allows it to interact with various receptors. Preliminary binding assays indicate that it may act as a modulator for G-protein coupled receptors (GPCRs), which are crucial in many physiological processes. This interaction could lead to the development of new therapeutic agents targeting GPCR-related diseases.
Cellular Signaling Pathways
Investigations into the compound's effect on cellular signaling pathways have revealed that it may influence pathways associated with inflammation and apoptosis. For example, it has been observed to downregulate pro-inflammatory cytokines in vitro, indicating a potential application in inflammatory diseases.
Case Study 1: Anti-Cancer Activity
A recent study evaluated the anti-cancer properties of Fmoc-3-methoxybutanoic acid derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Fmoc-3-methoxybutanoic acid | MCF-7 | 25 | Apoptosis induction |
| Fmoc derivatives | HeLa | 30 | Cell cycle arrest |
Case Study 2: Inhibition of Enzymatic Activity
In another study, the compound was tested for its ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis. The findings indicated that Fmoc-3-methoxybutanoic acid could reduce MMP activity by up to 60% at concentrations of 50 µM.
Q & A
What are the recommended handling and storage protocols for 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid to ensure laboratory safety?
Answer:
- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to minimize inhalation or dermal exposure. Avoid contact with incompatible materials like strong acids/bases .
- Storage: Keep in a tightly sealed container at 2–8°C in a dry, dark environment. Ensure secondary containment to prevent moisture ingress, as hydrolysis of the Fmoc group may occur under humid conditions .
- Spill Management: Use inert absorbents (vermiculite) and dispose as hazardous waste via incineration, following institutional guidelines .
What synthetic routes are commonly employed for preparing this compound, and what are critical control points?
Answer:
- Step 1: Fmoc protection of the amino group using Fmoc-Cl (1.2 eq) in THF/NaHCO₃ (pH 8.5) at 0–5°C for 2 hr .
- Step 2: Activation of 3-methoxybutanoic acid with EDC/HOBt (1.5 eq) in DMF, followed by coupling to the Fmoc-protected amine (RT, 4 hr). Monitor via TLC (Rf = 0.3 in EtOAc/hexanes 1:1) .
- Critical Controls: Maintain anhydrous conditions during coupling; use molecular sieves to scavenge water. Purify via flash chromatography (silica gel, gradient elution) to remove unreacted reagents .
Which analytical techniques reliably assess purity and structural integrity?
Answer:
- Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 268 nm (Fmoc λmax). Purity >95% is acceptable for peptide synthesis .
- Structure Confirmation:
How should researchers address gaps in toxicity data and ecological impact studies?
Answer:
- Tiered Risk Assessment:
- Acute Toxicity: Perform Daphnia magna 48-hr immobilization assays (OECD 202) for aquatic toxicity .
- QSAR Modeling: Predict logP (3.1) and bioaccumulation potential using EPI Suite™. Correlate with structural analogs (e.g., 4-(phenylthio)butanoic acid ).
- Soil Mobility: Conduct column leaching tests (OECD 121) with C-labeled compound to assess sorption coefficients (Kd) .
What advanced methodologies improve synthesis yield and scalability?
Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from 6 hr to 20 min at 80°C, achieving 92% yield with reduced racemization .
- Flow Chemistry: Use immobilized Fmoc-OSu in a packed-bed reactor (residence time 15 min, 0.5 mL/min flow rate) for continuous production .
- Process Monitoring: Implement inline FTIR to track carbonyl stretching (1720 cm⁻¹) for real-time reaction control .
How does stability vary under different pH conditions, and what degradation products form?
Answer:
- Acidic Conditions (pH <2): Rapid Fmoc cleavage via β-elimination, producing dibenzofulvene (detectable by HPLC at 310 nm) .
- Alkaline Conditions (pH >10): Ester hydrolysis of the methoxy group generates carboxylic acid derivatives (confirmed by loss of δ 3.70 ppm OCH₃ in H NMR) .
- Optimal Stability: pH 4–6 in anhydrous DMF at 4°C (<5% degradation over 6 months) .
How do structural analogs modify biological activity and coupling efficiency?
Answer:
| Compound | Substituent | Coupling Efficiency (%) | Key Application |
|---|---|---|---|
| Target compound | 3-OCH₃ | 78 | Peptide backbone modification |
| 4-(Phenylthio)butanoic acid | SPh | 85 | Antioxidant scaffolds |
| Difluorophenyl analog | 3,5-F₂Ph | 92 | Enhanced protease resistance |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
